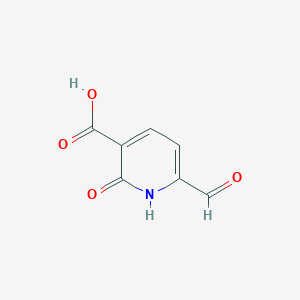
(3-Metil-1-benzofuran-2-il)metanol
Descripción general
Descripción
(3-Methyl-1-benzofuran-2-yl)methanol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a methyl group at the 3-position and a methanol group at the 2-position of the benzofuran ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Benzofuran derivatives have been shown to exhibit significant cytotoxic activity in various cancer cell lines . Therefore, it can be inferred that the compound may target cancer cells.
Mode of Action
Studies on similar benzofuran derivatives suggest that these compounds may exert their effects through pro-oxidative mechanisms . They increase reactive oxygen species in cancer cells, especially after 12 hours of incubation . This pro-oxidative effect could lead to cellular damage and apoptosis, particularly in cancer cells .
Biochemical Pathways
Based on the pro-oxidative effects of similar benzofuran derivatives, it can be inferred that the compound may influence pathways related to oxidative stress and apoptosis . For instance, it may enhance the generation of reactive oxygen species, leading to oxidative damage and triggering apoptosis in cancer cells .
Result of Action
Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells . They inhibit the release of proinflammatory interleukin 6 (IL-6) in K562 cells , suggesting potential anti-inflammatory effects. These compounds also exhibit selective action towards certain cancer cells, with no toxic effect in healthy cells .
Análisis Bioquímico
Biochemical Properties
(3-Methyl-1-benzofuran-2-yl)methanol has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay . This suggests that it may interact with caspases, a family of protease enzymes playing essential roles in programmed cell death .
Cellular Effects
In terms of cellular effects, (3-Methyl-1-benzofuran-2-yl)methanol has been found to exhibit selective action towards certain cancer cells . It has been shown to increase reactive oxygen species in cancer cells, especially at 12-hour incubation . This suggests that it may influence cell signaling pathways and cellular metabolism, particularly those related to oxidative stress .
Molecular Mechanism
At the molecular level, (3-Methyl-1-benzofuran-2-yl)methanol exerts its effects through various mechanisms. As mentioned earlier, it has pro-oxidative effects and increases reactive oxygen species in cancer cells . This could lead to oxidative damage to cellular components, thereby affecting cell function .
Temporal Effects in Laboratory Settings
The effects of (3-Methyl-1-benzofuran-2-yl)methanol over time in laboratory settings have been observed in various studies. For instance, it has been found to increase reactive oxygen species in cancer cells, especially at 12-hour incubation . This suggests that the compound’s effects may vary over time, possibly due to its stability, degradation, or long-term effects on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-benzofuran-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods often require specific reaction conditions, such as the presence of a base or a catalyst, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of benzofuran derivatives, including (3-Methyl-1-benzofuran-2-yl)methanol, often employs scalable synthetic routes that can be optimized for high yield and purity. Microwave-assisted synthesis has been explored for its efficiency in producing benzofuran derivatives . This method offers advantages such as reduced reaction times and energy consumption, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-1-benzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzofuran-2-carboxylic acid, while substitution reactions can produce various halogenated benzofuran derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3-Methyl-1-benzofuran-2-yl)methanol include other benzofuran derivatives such as:
- 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one
- 3-Methyl-2-benzofuran-1-yl)propanoic acid
- 5,6-Dimethoxy-2-(3-methylbenzofuran-2-yl)benzofuran
Uniqueness
What sets (3-Methyl-1-benzofuran-2-yl)methanol apart from other benzofuran derivatives is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanol group at the 2-position and the methyl group at the 3-position provides unique properties that can be exploited in various applications, from medicinal chemistry to materials science .
Propiedades
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIHBHUOKWCMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307660 | |
| Record name | 3-Methyl-2-benzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55581-62-9 | |
| Record name | 3-Methyl-2-benzofuranmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55581-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-benzofuranmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

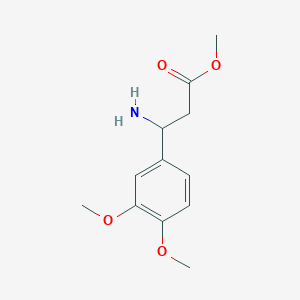
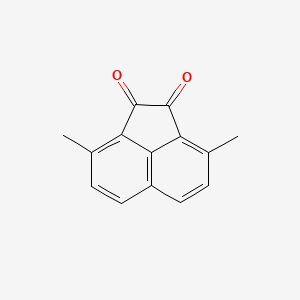

![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)
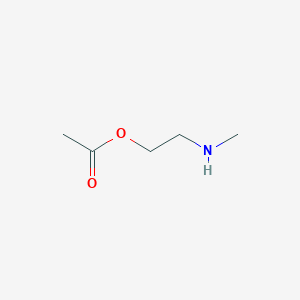

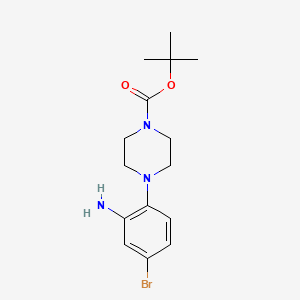

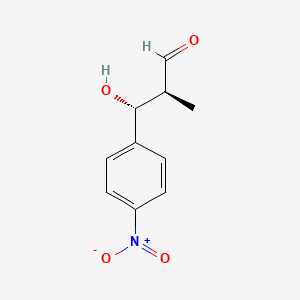


![(1S,4S)-2-Pyridazin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1640529.png)
